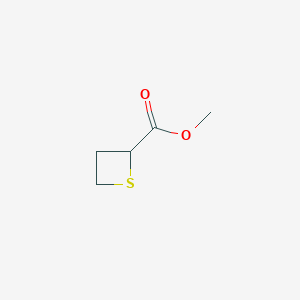

Methyl thietane-2-carboxylate

Description

Methyl thietane-2-carboxylate is an organic compound featuring a thietane ring (a four-membered cyclic sulfide) with a methyl ester group at the 2-position. Its molecular formula is C₅H₈O₂S, with a molecular weight of 132.18 g/mol. The compound’s strained thietane ring imparts unique reactivity compared to larger heterocyclic systems like thiophene (five-membered aromatic sulfide).

Properties

Molecular Formula |

C5H8O2S |

|---|---|

Molecular Weight |

132.18 g/mol |

IUPAC Name |

methyl thietane-2-carboxylate |

InChI |

InChI=1S/C5H8O2S/c1-7-5(6)4-2-3-8-4/h4H,2-3H2,1H3 |

InChI Key |

RNCONPRONAMWIO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl thietane-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction typically requires the presence of a base, such as sodium hydroxide, and is conducted under reflux conditions . Another method involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds, which can be catalyzed by ultraviolet light .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial processes .

Chemical Reactions Analysis

Types of Reactions: Methyl thietane-2-carboxylate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, sodium hydroxide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various thietane derivatives.

Scientific Research Applications

Methyl thietane-2-carboxylate is a sulfur-containing heterocyclic compound with a variety of applications in scientific research, including roles in chemistry, biology, medicine, and industry. It consists of a thietane ring (a four-membered ring containing a sulfur atom) and a methyl carboxylate group.

Scientific Research Applications

- Chemistry this compound serves as an intermediate in the synthesis of sulfur-containing compounds and heterocycles.

- Biology This compound is used in the study of enzyme inhibition and as a probe for understanding sulfur metabolism in biological systems.

- Medicine Research has explored its potential as an antiviral and anticancer agent due to its unique structural properties.

- Industry this compound is utilized in the development of new materials and as a building block for various chemical products.

Synthesis of Thietanes

This compound can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptoalkyl halides or sulfonates. This intramolecular substitution reaction typically requires the presence of a base, such as sodium hydroxide, and is conducted under reflux conditions. In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as distillation and chromatography, are common in industrial processes.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

- Reduction Reduction reactions can convert the carboxylate group to an alcohol using reducing agents such as lithium aluminum hydride.

- Substitution Nucleophilic substitution reactions can occur at the thietane ring, leading to the formation of various derivatives.

Mechanism of Action

The mechanism by which methyl thietane-2-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom plays a crucial role in these interactions, often forming covalent bonds with enzyme residues . Additionally, its ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While the evidence lacks explicit data on methyl thietane-2-carboxylate, comparisons can be drawn to structurally related esters of sulfur-containing heterocycles and aromatic systems. Below is a detailed analysis of analogous compounds from the provided sources:

Methyl 2-Thienyl Acetate (CAS 19432-68-9)

- Molecular Formula : C₇H₈O₂S

- Molecular Weight : 156.20 g/mol

- Structure : A thiophene (aromatic five-membered sulfide) ring with an acetate ester substituent.

- Safety data highlights precautions for inhalation, skin contact, and ingestion, with first-aid measures emphasizing medical consultation .

Methyl 2-Phenylacetoacetate (CAS Not Specified)

- Molecular Formula : C₁₁H₁₂O₃

- Molecular Weight : 192.21 g/mol (estimated)

- Structure : A phenyl ring with an acetoacetate ester sidechain.

- Applications :

(5-Methylthien-2-yl)methylamine Hydrochloride (CAS 171661-55-5)

- Molecular Formula : C₆H₉NS·HCl

- Molecular Weight : 163.67 g/mol

- Structure : A methyl-substituted thiophene ring with an amine hydrochloride sidechain.

- Properties :

Key Comparative Analysis

The table below synthesizes available data from the evidence for related compounds:

* Hypothetical data due to absence in evidence.

Key Differences:

Ring Strain vs. Aromaticity :

- Thietane’s four-membered ring introduces significant strain, likely enhancing reactivity in ring-opening reactions compared to thiophene’s aromatic stability .

- Thiophene derivatives (e.g., Methyl 2-thienyl acetate) benefit from aromatic electron delocalization, influencing their stability and synthetic utility.

Functional Group Diversity: Methyl 2-phenylacetoacetate’s acetoacetate group enables keto-enol tautomerism, critical in condensation reactions , whereas thietane esters may favor strain-driven nucleophilic attacks.

Q & A

Basic: What are the established synthetic routes for methyl thietane-2-carboxylate, and how can purity be validated?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or esterification of thietane-2-carboxylic acid with methanol under acidic catalysis. Key steps include:

- Thietane ring formation : Cyclization of β-chloroethyl sulfide derivatives using base-mediated intramolecular displacement .

- Esterification : Reaction of thietane-2-carboxylic acid with methanol and H₂SO₄ at reflux, followed by neutralization and purification via vacuum distillation.

- Purity validation :

- NMR spectroscopy : Confirm ester moiety (δ ~3.7 ppm for methyl group) and thietane ring protons (δ 2.8–3.2 ppm) .

- Mass spectrometry : Molecular ion peak at m/z 148 (C₅H₈O₂S) and fragmentation patterns consistent with thietane ring cleavage .

- HPLC : Use C18 columns with UV detection at 210–230 nm to assess purity >95% .

Basic: How is the conformational analysis of the thietane ring performed using Cremer-Pople parameters?

Methodological Answer:

The puckering of the thietane ring is quantified via Cremer-Pople coordinates, which define a mean plane and calculate out-of-plane displacements :

Define the ring plane : Use least-squares optimization to minimize atomic deviations.

Calculate puckering amplitude (q) and phase angle (φ) : For a four-membered ring, the displacement vector is expressed as:

, where denotes ring atoms.

Typical values : Thietane rings exhibit and φ ≈ 90° (twist conformation) based on crystallographic data .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data during structural analysis?

Methodological Answer:

Discrepancies may arise from dynamic effects (e.g., ring puckering in solution vs. solid state):

Cross-validation :

- X-ray crystallography (SHELX refinement) : Resolve absolute configuration and bond lengths .

- VT-NMR (Variable Temperature) : Detect conformational exchange broadening (e.g., thietane ring inversion barriers) .

Computational modeling :

- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify dominant conformers .

Case study : If NMR suggests a planar ring but X-ray shows puckering, attribute this to rapid interconversion in solution .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

Frontier Molecular Orbital (FMO) analysis :

- Calculate HOMO (nucleophilic sites) and LUMO (electrophilic sites) using Gaussian or ORCA.

- Thietane’s ring strain lowers LUMO energy, enhancing reactivity at the carbonyl carbon .

Transition State Modeling :

- Simulate SN2 pathways (e.g., hydroxide attack) with IRC (Intrinsic Reaction Coordinate) analysis to confirm concerted mechanisms.

Solvent effects : Use PCM (Polarizable Continuum Model) to evaluate solvent polarity on activation barriers .

Advanced: How to optimize crystallographic refinement of this compound using SHELX?

Methodological Answer:

Data collection : Ensure high-resolution (<1.0 Å) and completeness (>95%) for accurate electron density maps .

SHELXL workflow :

- Initial model : Build using SHELXS (direct methods) or molecular replacement.

- Refinement cycles : Apply restraints for bond lengths (AFIX) and anisotropic displacement parameters (ANIS).

- Validation : Check R-factor convergence (<5%), ADP consistency, and Fo-Fc maps for residual density .

Handling disorder : Use PART instructions to model alternative conformers of the thietane ring .

Advanced: What strategies mitigate side reactions during this compound synthesis?

Methodological Answer:

Temperature control : Maintain reflux <100°C to avoid thietane ring opening via retro-Diels-Alder pathways .

Protecting groups : Temporarily block reactive sites (e.g., sulfur oxidation to sulfoxide) during esterification .

Catalyst screening : Test Lewis acids (e.g., ZnCl₂) for regioselective ester formation over thiirane byproducts .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- FT-IR : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and thietane C-S vibrations (680–720 cm⁻¹) .

- ¹³C NMR : Identify carbonyl carbon (δ ~165 ppm) and methyl ester (δ ~52 ppm) .

- Elemental analysis : Verify %C (48.6%), %H (5.4%), and %S (21.6%) with ≤0.3% deviation .

Advanced: How do electron diffraction and X-ray crystallography compare for thietane derivatives?

Methodological Answer:

X-ray : Superior for absolute configuration and bond critical points (BCPs) via multipole refinement .

Electron diffraction : Suitable for gas-phase studies but limited by dynamic scattering artifacts.

Complementarity : X-ray provides solid-state conformation; electron diffraction captures gas-phase geometry .

Advanced: How to design mechanistic studies for this compound reactions using isotopic labeling?

Methodological Answer:

Isotope incorporation :

- Synthesize ¹³C-labeled methyl groups (CH₃¹³COO-) to track ester cleavage via MS/MS .

- Use D₂O hydrolysis to confirm nucleophilic acyl substitution via deuterium incorporation .

Kinetic isotope effects (KIE) : Compare for C-S bond cleavage to distinguish concerted vs. stepwise mechanisms .

Advanced: What methodologies address instability during this compound storage?

Methodological Answer:

Stabilization : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis .

Additives : Include radical scavengers (e.g., BHT) to inhibit sulfur-centered radical degradation .

Periodic analysis : Monitor purity via HPLC every 3 months; repurify via flash chromatography if degradation >5% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.